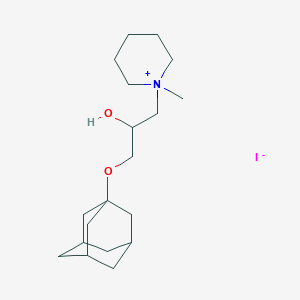

![molecular formula C15H14N2O2 B2786136 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone CAS No. 103249-11-2](/img/structure/B2786136.png)

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

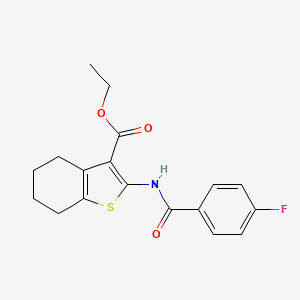

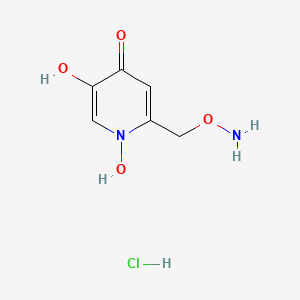

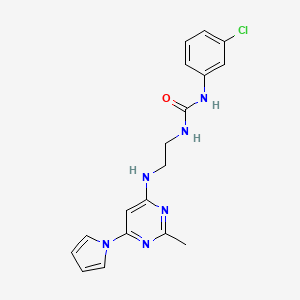

“1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” is a chemical compound with the molecular formula C15H14N2O2 . It is one of the rare classes of benzoxazepine derivatives .

Synthesis Analysis

The synthesis of benzoxazepine derivatives, including “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone”, can be achieved by the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . This synthetic protocol has been developed to access a series of benzoxazepine derivatives .Molecular Structure Analysis

The molecular structure of “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 254.284 Da, and the monoisotopic mass is 254.105530 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazepine derivatives are complex and involve several steps. One of the key steps is the reaction of 2-aminophenols with alkynones, which forms an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone” are largely determined by its molecular structure. The molecule has a molecular weight of 254.28386 .Aplicaciones Científicas De Investigación

Antidepressant Properties

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone exhibits antidepressant potential. Researchers have investigated its effects on neurotransmitter systems, such as serotonin and norepinephrine, which play crucial roles in mood regulation. By modulating these pathways, this compound may offer therapeutic benefits for depression and related disorders .

Analgesic Effects

Studies suggest that 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone possesses analgesic properties. It may act on pain receptors or alter pain perception pathways, making it a candidate for pain management .

Calcium Channel Antagonism

Calcium channels play essential roles in cellular processes. Compounds like 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone can modulate calcium channel activity, potentially impacting cardiovascular health, neuronal function, and muscle contraction .

Histamine H4 Receptor Agonism

The histamine H4 receptor is involved in immune responses and inflammation. 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone may interact with this receptor, making it relevant for allergic reactions, autoimmune diseases, and other immune-related conditions .

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibition

Researchers have explored the inhibitory effects of 1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone on HIV-1 reverse transcriptase. This enzyme is crucial for viral replication, and compounds targeting it are potential antiretroviral agents .

Lachrymatory Agent

Interestingly, this compound has been identified as a lachrymatory agent, meaning it induces tearing and eye irritation. While not a therapeutic application, it highlights its unique properties .

Mecanismo De Acción

Target of Action

Similar dibenzo[b,f][1,4]oxazepine (dbo) derivatives have been found to interact with various targets, including antidepressants , analgesics , calcium channel antagonists , a histamine H4 receptor agonist , a non-nucleoside HIV-1 reverse transcriptase inhibitor , and a lachrymatory agent .

Mode of Action

It’s known that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .

Biochemical Pathways

Dbo derivatives are known to possess an array of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Dbo derivatives are known to possess an array of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Direcciones Futuras

The future directions in the research of benzoxazepine derivatives, including “1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone”, could involve the development of new synthetic protocols to construct these compounds . Additionally, further studies could be conducted to explore their pharmacological activities and potential applications .

Propiedades

IUPAC Name |

1-(8-amino-6H-benzo[b][1,4]benzoxazepin-5-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(18)17-9-11-8-12(16)6-7-14(11)19-15-5-3-2-4-13(15)17/h2-8H,9,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWMYYXZFMNRCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC2=C(C=CC(=C2)N)OC3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-aminodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B2786053.png)

![Tert-butyl N-[(1R,2S)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2786055.png)

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786061.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786073.png)